molecular formula C11H14BrNO2 B8177137 Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B8177137
M. Wt: 272.14 g/mol
InChI Key: BMSXQYNBKNTGMX-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: MFCD32662368, PubChem CID: 145927271) is a brominated tetrahydroindole derivative with the molecular formula C₁₁H₁₄BrNO₂ and a molecular weight of 272.14 g/mol . The compound’s structure features a bromine atom at the 3-position of the indole core and a saturated cyclohexene ring (4,5,6,7-tetrahydro), which reduces aromaticity compared to fully aromatic indoles.

Properties

IUPAC Name

ethyl 3-bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSXQYNBKNTGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyclization and Bromination

A prominent route involves palladium-catalyzed cyclization of indole precursors. For example, 1,3-dibromopropane reacts with indole derivatives under PdCl₂(MeCN)₂ catalysis in dimethylacetamide (DMA) with norbornene as an additive. Key steps include:

  • Cyclization : Indole substrates (1 equiv.) are treated with PdCl₂(MeCN)₂ (10 mol%), norbornene (5 equiv.), and Cs₂CO₃ (4 equiv.) in DMA/H₂O at 80°C. This forms the tetrahydroindole scaffold.

  • Bromination : Subsequent bromination at the 3-position is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) or CCl₄ at 0–20°C.

Representative Procedure :

  • Combine indole (1.17 g, 10 mmol), norbornene (1.88 g, 20 mmol), PdCl₂(MeCN)₂ (259 mg, 1 mmol), and K₂CO₃ (2.76 g, 20 mmol) in DMA/H₂O.

  • Add 1,3-dibromopropane (5.19 g, 20 mmol) and heat at 70°C under argon for 12 h.

  • Purify via silica gel chromatography (hexane/EtOAc) to yield the annulated indole intermediate.

  • Brominate with NBS (7.1 g, 40 mmol) in THF at 0°C, then warm to room temperature.

  • Isolate the product (yield: 72–78%) after extraction and column purification.

Direct Bromination of Tetrahydroindole Esters

An alternative approach involves brominating pre-formed ethyl tetrahydroindole-2-carboxylates. For instance, ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate is treated with bromine (Br₂) in dichloromethane (DCM) at 0°C.

Procedure :

  • Dissolve ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (8g, 48.2 mmol) in DCM (80 mL).

  • Add bromine (7.06g, 44.17 mmol) dropwise over 1 h at 0°C.

  • Stir for 30 min, quench with NaHSO₃, and extract with DCM.

  • Recrystallize from ethyl acetate/petroleum ether to obtain the brominated product (yield: 41%).

One-Pot Multicomponent Reactions

A streamlined method employs a one-pot sequence combining cyclization and bromination. For example, LiAlH₄ reduction of 3-indolebutyric acid followed by PPh₃/CBr₄-mediated bromination yields the target compound.

Key Steps :

  • Reduce 3-indolebutyric acid (408 mg, 2.0 mmol) with LiAlH₄ (190 mg, 5.0 mmol) in THF at 0°C.

  • Treat the alcohol intermediate with PPh₃ (629 mg, 2.4 mmol) and CBr₄ (796 mg, 2.4 mmol) in CH₂Cl₂.

  • Purify via chromatography to isolate ethyl 3-bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (yield: 61%).

Optimization and Challenges

Catalyst and Solvent Effects

  • Palladium Catalysts : PdCl₂(MeCN)₂ outperforms Pd(OAc)₂ in cyclization reactions due to enhanced stability in polar solvents like DMA.

  • Solvents : DMA and THF are preferred for bromination, while toluene is optimal for esterification.

Yield Improvements

  • Temperature Control : Maintaining 0°C during bromination minimizes side reactions (e.g., di-bromination).

  • Additives : Norbornene (5 equiv.) increases cyclization efficiency by stabilizing palladium intermediates.

Analytical Characterization

  • ¹H NMR (CDCl₃): δ 1.44 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.43–2.55 (m, 2H, CH₂), 3.02–3.33 (m, 2H, CH₂), 4.35 (q, J=7.2 Hz, 2H, OCH₂), 7.30–7.39 (m, 1H, indole-H).

  • MS (ESI) : m/z 272.1 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Pd-Catalyzed Cyclization72–78Scalable, high regioselectivityRequires inert atmosphere
Direct Bromination41Simple setupLow yield due to over-bromination
One-Pot Multicomponent61Reduces purification stepsSensitive to moisture

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and antiviral agents.

  • Material Science : Serves as a precursor for conductive polymers due to its electron-rich indole core .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Boronic acids and palladium catalysts under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoindole derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

Pharmaceutical Applications

a. Anticancer Activity
Research has indicated that compounds containing indole structures exhibit potential anticancer properties. Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound in cancer drug development .

b. Neuroprotective Effects
Indole derivatives are known for their neuroprotective properties. This compound has been evaluated for its effects on neurodegenerative diseases. Studies suggest that this compound may help mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating conditions such as Alzheimer's disease .

c. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that this compound exhibits activity against various bacterial strains and fungi, highlighting its potential use in developing new antimicrobial agents .

Synthetic Applications

a. Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property makes it valuable in the synthesis of more complex organic molecules .

b. Synthesis of Indole Derivatives
This compound can be used to synthesize other indole derivatives through various chemical reactions such as cyclization and functionalization processes. The unique structure of this compound allows chemists to explore diverse pathways to create novel compounds with potentially useful biological activities .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in breast cancer cells
NeuroprotectionReduces oxidative stress in neuronal models
Antimicrobial EffectsEffective against E. coli and S. aureus

Mechanism of Action

The mechanism of action of Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs in the Tetrahydroindole Carboxylate Family

Compound Substituents Molecular Weight (g/mol) Key Properties Synthesis Method
Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate 3-Br, tetrahydroindole 272.14 Bromine enhances electrophilicity; used in cross-coupling reactions Bromination of ethyl indole-2-carboxylate precursors using Br₂ in acetic acid
Ethyl 5-Bromo-1H-indole-2-carboxylate 5-Br, fully aromatic indole 268.12 Higher aromaticity increases stability; used in EGFR inhibitor studies Protocol adapted from prior indole bromination methods
Ethyl 7-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate 7-Oxo, tetrahydroindole 207.23 Ketone group at position 7 enables keto-enol tautomerism; applications in catalysis Cyclization of substituted cyclohexanones
Ethyl 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate 3-Me, 4-Oxo, tetrahydroindole 221.25 Methyl and oxo groups improve lipophilicity; potential for CNS drug design Alkylation and oxidation of tetrahydroindole precursors
Key Observations:
  • Regioselectivity in Bromination : The position of bromination (3 vs. 5) depends on the reagent and solvent. For example, bromine in acetic acid selectively brominates the benzene ring of methoxyindole derivatives, while pyridinium bromide perbromide in pyridine targets the indole’s 3-position .
  • Impact of Saturation : Tetrahydroindoles (e.g., 4,5,6,7-tetrahydro) exhibit reduced aromaticity compared to fully aromatic indoles, altering their electronic properties and reactivity. This makes them less prone to electrophilic substitution but more amenable to hydrogenation or ring-opening reactions .
  • Functional Group Effects : Substituents like oxo (C=O) or methyl groups significantly influence physical properties. For instance, the 7-oxo derivative (CAS 119647-73-3) has a lower molecular weight (207.23 g/mol) and distinct hydrogen-bonding capabilities compared to the brominated analog .

Halogenated Indole Derivatives

  • Chloro vs. Bromo Analogs : Ethyl 5-chloro-1H-indole-2-carboxylate (CAS 4792-67-0) and ethyl 7-chloro-1H-indole-2-carboxylate (CAS 43142-64-9) exhibit similar steric profiles but differ in electronic effects. Bromine’s higher atomic polarizability enhances reactivity in Suzuki-Miyaura cross-coupling reactions compared to chlorine .
  • Synthetic Utility : Brominated indoles are preferred in medicinal chemistry for radiohalogenation or as intermediates in heterocyclic diversification, whereas chloro derivatives are less reactive but more cost-effective .

Tetrahydroindazole vs. Tetrahydroindole Carboxylates

  • Its synthesis involves bromination of indazole precursors, highlighting divergent reactivity compared to indole bromination .
  • Biological Relevance : Indazoles often exhibit enhanced metabolic stability compared to indoles, making them valuable in kinase inhibitor design .

Biological Activity

Ethyl 3-bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
IUPAC Name This compound
PubChem CID 145927271
Appearance White to yellow solid

This compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors. Its indole structure is known to interact with various biological targets, making it a candidate for drug development.

Antiviral Properties

Recent studies have indicated that derivatives of indole-2-carboxylic acids can serve as integrase inhibitors for HIV-1. Research showed that compounds with similar structures exhibit significant inhibitory effects on integrase activity. For instance, a compound derived from indole-2-carboxylic acid demonstrated an IC50 value of 3.11 μM against HIV-1 integrase . This suggests that this compound may possess similar antiviral properties.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Ethyl 3-bromo derivatives have shown promise in inhibiting cancer cell proliferation in various assays. For example, compounds that include the indole structure have demonstrated cytotoxic effects against different cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Case Studies

  • Integrase Inhibition Study :
    • Objective : To evaluate the effectiveness of indole derivatives as integrase inhibitors.
    • Findings : Compounds similar to this compound were found to inhibit integrase with varying degrees of potency. The most potent derivative had an IC50 of 3.11 μM .
  • Cytotoxicity Assay :
    • Objective : To assess the anticancer potential of ethyl indole derivatives.
    • Findings : Several derivatives exhibited significant cytotoxicity against A431 and Jurkat cell lines with IC50 values less than that of standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, and how can reaction yields be optimized?

  • Methodology :

  • Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for brominated indole synthesis, as demonstrated in analogous indole derivatives. Optimize solvent systems (e.g., PEG-400/DMF mixtures) and catalyst loading (e.g., CuI) to enhance reaction efficiency .
  • Purify crude products via flash column chromatography (70:30 ethyl acetate/hexane) and confirm purity using TLC (Rf ~0.3 in similar systems) .
  • Monitor reaction progress with 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR}, focusing on characteristic shifts for brominated indole moieties (e.g., deshielded aromatic protons) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : Assign 1H^1 \text{H} and 13C^{13} \text{C} signals to confirm the bromine substitution pattern and ester functionality. For example, the ethyl ester group typically appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm) in 1H NMR^1 \text{H NMR} .
  • High-Resolution Mass Spectrometry (HRMS) : Use FAB-HRMS or ESI-HRMS to verify the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern consistent with bromine .
  • X-ray Crystallography : Resolve the 3D structure using SHELX software for refinement, particularly to confirm ring puckering and bromine positioning .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools resolve conformational ambiguities in the tetrahydroindole ring system?

  • Methodology :

  • Apply Cremer-Pople puckering parameters to quantify ring distortion. For six-membered rings, calculate out-of-plane displacements (zjz_j) relative to a least-squares mean plane .
  • Use SHELXL for crystallographic refinement, ensuring accurate atomic displacement parameters (ADPs) and hydrogen placement. Analyze dihedral angles (e.g., between indole and ester groups) to assess planarity .
  • Cross-validate with DFT calculations (e.g., Gaussian or ORCA) to predict stable conformers and compare with experimental data .

Q. What strategies address contradictions between spectroscopic data and crystallographic results for brominated indole derivatives?

  • Methodology :

  • Case Study : If NMR suggests equatorial bromine positioning but X-ray shows axial, re-examine solvent effects on NMR chemical shifts (e.g., DMSO vs. CDCl3_3) .
  • Perform dynamic NMR experiments to detect ring-flipping or tautomerism that may explain discrepancies .
  • Validate via variable-temperature crystallography to capture conformational flexibility .

Q. How do hydrogen-bonding networks influence the solid-state packing of this compound, and what functional implications arise?

  • Methodology :

  • Use graph-set analysis (e.g., Etter’s notation) to classify intermolecular interactions. For example, O–H···O or N–H···O bonds often form inversion dimers in indole derivatives .
  • Quantify interaction energies using Hirshfeld surface analysis (CrystalExplorer) to identify dominant contacts (e.g., C–H···π or halogen bonding from bromine) .
  • Correlate packing motifs with solubility or stability trends for material design .

Q. What catalytic or mechanistic insights are critical for optimizing bromination or esterification steps in the synthesis?

  • Methodology :

  • Bromination : Screen electrophilic brominating agents (e.g., NBS vs. Br2_2) in inert solvents (e.g., DCM) to minimize side reactions. Monitor regioselectivity via 1H NMR^1 \text{H NMR} .
  • Esterification : Evaluate acid-catalyzed (e.g., H2_2SO4_4) vs. coupling reagent (e.g., DCC/DMAP) approaches for ester formation. Optimize reaction time and temperature to prevent hydrolysis .

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